![molecular formula C13H12N2O2 B14439377 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- CAS No. 76525-00-3](/img/structure/B14439377.png)
1,2-Benzenediol, 4-[(4-methylphenyl)azo]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol, 4-[(4-methylphenyl)azo]-: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- typically involves the diazotization of 4-methyl aniline followed by coupling with 1,2-benzenediol. The reaction conditions generally include:
Diazotization: 4-methyl aniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1,2-benzenediol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1,2-Benzenediol, 4-[(4-methylphenyl)azo]- has several scientific research applications, including:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl groups on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
4-Methylcatechol: A derivative of catechol with a methyl group at the 4-position.
3,4-Dihydroxytoluene: Another catechol derivative with hydroxyl groups at the 3 and 4 positions.
Homocatechol: A catechol derivative with various alkyl substitutions.
Uniqueness: 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- is unique due to the presence of the azo group, which imparts distinct chemical and physical properties. The azo group allows for the formation of vivid colors, making the compound useful as a dye. Additionally, the combination of the azo group with the catechol structure provides unique reactivity and potential biological activities not seen in other similar compounds.
属性
CAS 编号 |
76525-00-3 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
4-[(4-methylphenyl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H12N2O2/c1-9-2-4-10(5-3-9)14-15-11-6-7-12(16)13(17)8-11/h2-8,16-17H,1H3 |
InChI 键 |
SJLFUFJPKLZVQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




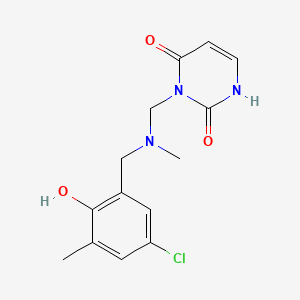
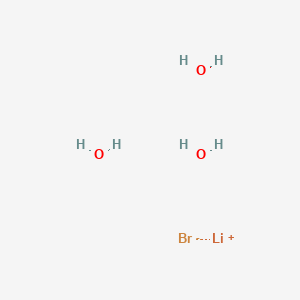

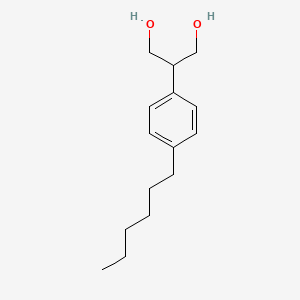
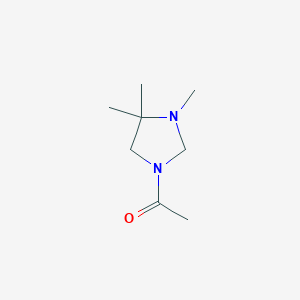
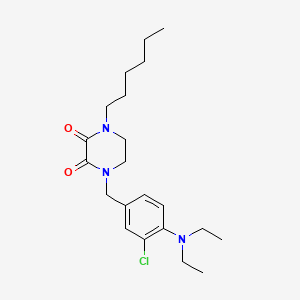
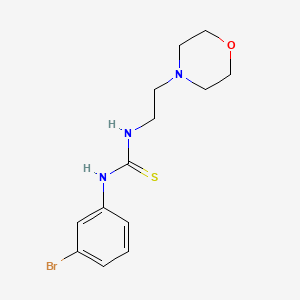

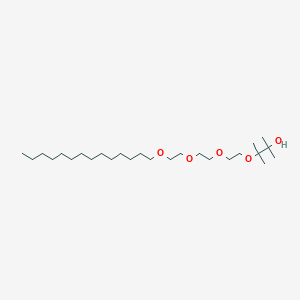

![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
